molecular formula C8H8FNO4S B2534302 3-Fluoro-2-methyl-5-sulfamoylbenzoic acid CAS No. 2044870-83-7

3-Fluoro-2-methyl-5-sulfamoylbenzoic acid

Cat. No.: B2534302
CAS No.: 2044870-83-7
M. Wt: 233.21
InChI Key: KANKEABGHGDWSF-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8FNO4S. It is characterized by the presence of a fluorine atom, a methyl group, and a sulfamoyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-5-sulfamoylbenzoic acid typically involves the introduction of the fluorine, methyl, and sulfamoyl groups onto a benzoic acid derivative. One common method involves the use of electrophilic aromatic substitution reactions to introduce the fluorine and methyl groups, followed by sulfonation to add the sulfamoyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzoic acid derivatives .

Scientific Research Applications

3-Fluoro-2-methyl-5-sulfamoylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the sulfamoyl group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzoic acid
  • 3-Fluoro-4-methylbenzoic acid
  • 2-Methyl-5-sulfamoylbenzoic acid

Uniqueness

3-Fluoro-2-methyl-5-sulfamoylbenzoic acid is unique due to the specific combination of its functional groups. The presence of both a fluorine atom and a sulfamoyl group on the benzoic acid core can confer distinct chemical and biological properties, such as enhanced binding affinity and specific reactivity patterns .

Properties

IUPAC Name

3-fluoro-2-methyl-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANKEABGHGDWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044870-83-7
Record name 3-fluoro-2-methyl-5-sulfamoylbenzoic acid
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